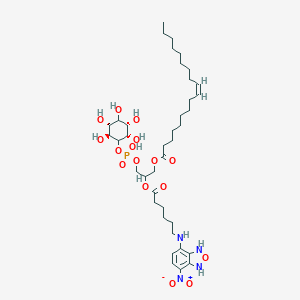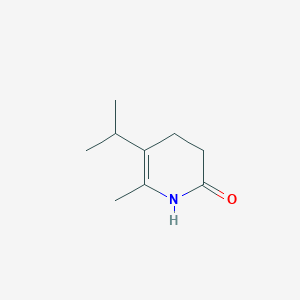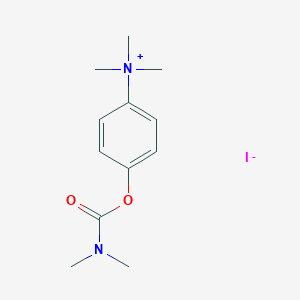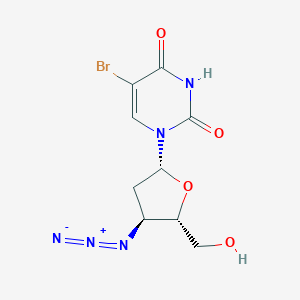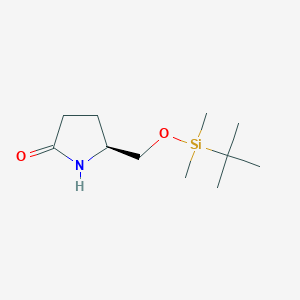![molecular formula C14H24N4O2+2 B033624 Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium CAS No. 103739-44-2](/img/structure/B33624.png)
Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium, commonly known as TMTB, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. TMTB is a cationic surfactant that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mechanism of Action
TMTB has been shown to interact with various biomolecules, including proteins, lipids, and nucleic acids, through electrostatic interactions and hydrophobic interactions. TMTB can also disrupt the structure and function of cell membranes, leading to cell death. TMTB has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Biochemical and Physiological Effects:
TMTB has been shown to have various biochemical and physiological effects, including the inhibition of various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters. TMTB has also been shown to induce oxidative stress and inflammation, leading to cell damage and death. TMTB has been shown to have neurotoxic effects, leading to cognitive impairment and memory loss.
Advantages and Limitations for Lab Experiments
TMTB has several advantages as a surfactant in lab experiments, including its ability to stabilize nanoparticles and enhance the solubility of hydrophobic compounds. TMTB has also been shown to have low toxicity and high biocompatibility, making it suitable for use in biological systems. However, TMTB has some limitations, including its potential to interfere with enzymatic assays and its potential to induce non-specific interactions with biomolecules.
Future Directions
There are several future directions for research on TMTB, including the development of new synthesis methods, the investigation of its mechanism of action, and its potential applications in drug delivery and biocatalysis. TMTB could also be used as a tool for the study of various biological processes, including the regulation of neurotransmitters and the modulation of cell signaling pathways. Further research is needed to fully understand the potential of TMTB and its applications in various scientific research fields.
Synthesis Methods
TMTB can be synthesized using various methods, including the reaction of 2-aminobenzoyl acid with trimethylamine and formaldehyde, and the reaction of 2-chlorobenzoyl chloride with trimethylamine and urea. The synthesis process requires careful control of reaction conditions, temperature, and pH to ensure the desired product is obtained.
Scientific Research Applications
TMTB has been extensively studied for its potential applications in various scientific research fields, including biochemistry, biotechnology, and materials science. TMTB has been used as a surfactant in the preparation of nanoparticles, drug delivery systems, and in the immobilization of enzymes for biocatalysis. TMTB has also been used in the preparation of biosensors for the detection of various analytes.
properties
CAS RN |
103739-44-2 |
|---|---|
Molecular Formula |
C14H24N4O2+2 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
(1Z,2Z)-1-N,2-N-bis(trimethylazaniumyl)benzene-1,2-dicarboximidate |
InChI |
InChI=1S/C14H22N4O2/c1-17(2,3)15-13(19)11-9-7-8-10-12(11)14(20)16-18(4,5)6/h7-10H,1-6H3 |
InChI Key |
SDNLCLRDVCMRIB-UHFFFAOYSA-P |
Isomeric SMILES |
C[N+](/N=C(\[O-])/C1=CC=CC=C1/C(=N/[N+](C)(C)C)/[O-])(C)C |
SMILES |
C[N+](C)(C)N=C(C1=CC=CC=C1C(=N[N+](C)(C)C)[O-])[O-] |
Canonical SMILES |
C[N+](C)(C)N=C(C1=CC=CC=C1C(=N[N+](C)(C)C)[O-])[O-] |
synonyms |
2,2'-PB-trimethylhydrazinium 2,2'-phthaloyl bis(trimethylhydrazinium) 2,2'-phthaloyl bis(trimethylhydrazinium) dihydroxide bis(inner salt) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-3-formyl-4H-pyridin-4-yl]-2-oxopropanoic acid](/img/structure/B33548.png)
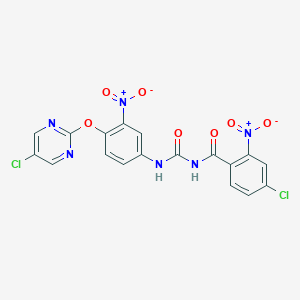


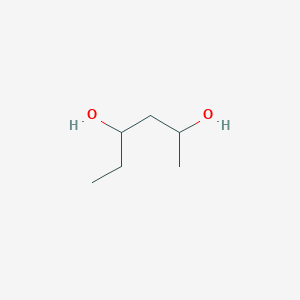

![7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B33564.png)
